molecular formula C13H18N6O2 B1400131 ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 1374510-96-9

ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B1400131
CAS No.: 1374510-96-9
M. Wt: 290.32 g/mol
InChI Key: MXWJCEZYHBWRRF-BQYQJAHWSA-N
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Description

Ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound featuring a fused [1,2,4]triazolo[5,1-c][1,2,4]triazine core. Its structure includes a 7-ethyl substituent and a 4-[(E)-2-(dimethylamino)vinyl] group, with an ethyl ester at position 3.

Properties

IUPAC Name

ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-5-10-14-13-16-15-11(12(20)21-6-2)9(19(13)17-10)7-8-18(3)4/h7-8H,5-6H2,1-4H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWJCEZYHBWRRF-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(N=NC2=N1)C(=O)OCC)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN2C(=C(N=NC2=N1)C(=O)OCC)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound belonging to the class of triazole derivatives. Its unique structure combines a dual triazole framework with an ethyl ester functional group and a dimethylamino substituent. This configuration is believed to enhance its biological activity, making it a subject of interest in medicinal chemistry.

Overview of Biological Activities

Research indicates that triazole derivatives exhibit a wide range of biological activities, including:

  • Antifungal : Triazoles are known for their efficacy against various fungal pathogens.
  • Antibacterial : They have demonstrated activity against both drug-sensitive and drug-resistant bacteria.
  • Anticancer : Certain triazole derivatives have shown potential in inhibiting tumor growth and proliferation.
  • Neuroprotective : Some compounds within this class exhibit neuroprotective properties.

The presence of the dimethylamino group in this compound is particularly significant as it may enhance the compound's interaction with biological targets.

Structure and Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:

  • Cyclization Reactions : These reactions are crucial for forming the triazole rings.
  • Functional Group Modifications : Alterations to the dimethylamino and ethyl ester groups can be performed to enhance biological properties.

Interaction Studies

Studies focusing on the binding affinity of this compound with various biological targets reveal:

  • High binding affinity to enzymes involved in cancer progression.
  • Potential inhibition of key pathways related to inflammation and cellular proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands against structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 5-(dimethylamino)-3-methyl-[1,2,4]triazoleContains a dimethylamino group; different substitution patternAntifungal
7-Ethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazineLacks the dimethylamino vinyl group; simpler structureAntiproliferative
6-Aryl-[1,2,4]triazolo[3,4-b]quinazolineFeatures an aryl group; different ring structureAnticancer

The unique dual triazole framework combined with a vinyl dimethylamino substituent may confer enhanced biological activity compared to these other compounds.

Case Studies and Research Findings

Recent studies have highlighted the promising pharmacological profile of triazole derivatives. For instance:

  • A study demonstrated that certain triazolopyridazine derivatives exhibited potent inhibition against c-Met kinase with IC50 values in the nanomolar range. These findings suggest that modifications in the triazole structure can lead to significant enhancements in therapeutic efficacy against cancer cell lines .
  • Research on related compounds has shown that they can inhibit various bacterial strains with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .

Scientific Research Applications

Pharmacological Applications

The compound belongs to the class of 1,2,4-triazoles, known for their diverse biological activities. Research indicates that derivatives of 1,2,4-triazoles exhibit a wide range of pharmacological effects:

  • Antimicrobial Activity : Studies have shown that triazole derivatives can act against various bacterial strains. For instance, compounds similar to ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate have demonstrated significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : The triazole moiety is also effective against fungal infections. Research has highlighted the antifungal activity of certain triazole derivatives against strains such as Candida albicans .
  • Antioxidant and Anti-inflammatory Effects : Some studies suggest that triazole compounds may possess antioxidant properties and can modulate inflammatory responses .

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study 1 : A study evaluated a series of 1,2,4-triazole derivatives for their antibacterial activity. The results indicated that modifications in the side chains significantly impacted their efficacy against various bacterial strains .
  • Case Study 2 : Research focused on the synthesis of triazole derivatives with potential anti-inflammatory properties. The study found that certain modifications led to enhanced biological activity compared to standard anti-inflammatory drugs .

Comparison with Similar Compounds

Table 1: Key Triazolo-Triazine Analogs

Compound Name Substituents CAS Number Applications/Notes Reference
Target Compound 7-ethyl, 4-[(E)-2-(dimethylamino)vinyl], 3-carboxylate ethyl ester Not provided Discontinued (CymitQuimica)
4-(Benzothiazol-2-yl)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c]triazine (12) Benzothiazolyl, phenylsulfonyl Not provided Synthesized via diazonium salt reaction
4-(1-Methylbenzimidazol-2-yl)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c]triazine (13) Methylbenzimidazolyl, phenylsulfonyl Not provided Confirmed by spectral data
Riamilovir 7-(Methylsulfanyl), 3-nitro, 4-oxo 123606-06-4 Antiviral agent (WHO Proposed INN)

Key Findings :

  • Structural Impact: The target compound’s dimethylamino vinyl group introduces strong electron-donating properties, contrasting with the electron-withdrawing sulfonyl groups in compounds 12 and 13 . This difference likely affects reactivity and intermolecular interactions.

Pyrazolo-Triazine Derivatives

Table 2: Pyrazolo-Triazine Analogs

Compound Name Substituents CAS Number Molecular Formula Applications/Notes Reference
Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate 4,7-dimethyl 1871041-43-8 C10H12N4O2 Commercial availability
Ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate 4-amino, 7-methyl, 8-phenyl 1396844-38-4 C16H16N6O2 Angiogenesis inhibitor candidate
Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate 4-methyl 6726-54-1 C8H10N4O2 Supplier-listed

Key Findings :

  • Core Heterocycle Differences : Pyrazolo-triazines replace the triazole ring with a pyrazole, reducing nitrogen content and altering aromaticity. This likely impacts electronic properties and binding affinities compared to triazolo-triazines .

Preparation Methods

Synthesis of the Triazolo[5,1-c]triazine Core

  • The triazolo-triazine fused ring system is typically synthesized by cyclocondensation of 3-amino-1,2,4-triazine derivatives with appropriate reagents to close the triazolo ring.
  • A common approach involves the reaction of 7-ethyl-1,2,4-triazine-3-carboxylate derivatives with hydrazine or substituted hydrazines to form the triazolo ring fused at the 5,1-c positions.
  • This step requires controlled heating and specific solvents such as ethanol or acetic acid to facilitate ring closure without decomposition.

Introduction of the (E)-2-(dimethylamino)vinyl Side Chain

  • The (E)-2-(dimethylamino)vinyl group is introduced via a condensation reaction between the 4-position of the triazolo-triazine core and a suitable dimethylaminomethylene reagent.
  • Typically, this involves the use of dimethylformamide dimethyl acetal (DMF-DMA) or similar reagents that react with the active methylene group at position 4 to form the vinyl linkage.
  • The reaction conditions are optimized to favor the (E)-isomer, often monitored by NMR spectroscopy.

Esterification to Form the Ethyl Carboxylate

  • The carboxylate group at position 3 is introduced or converted to the ethyl ester via classical esterification methods.
  • This can be achieved by treating the corresponding acid with ethanol in the presence of acid catalysts like sulfuric acid or by using ethyl chloroformate under basic conditions.
  • Purification is typically done by recrystallization or chromatography.

Representative Preparation Procedure (Example)

Step Reagents & Conditions Outcome
1. Cyclization 7-ethyl-1,2,4-triazine-3-carboxylic acid derivative + hydrazine hydrate, reflux in ethanol Formation of triazolo[5,1-c]triazine core
2. Vinylation Reaction with DMF-DMA, room temperature to mild heating Introduction of (E)-2-(dimethylamino)vinyl group at position 4
3. Esterification Treatment with ethanol and acid catalyst or ethyl chloroformate Formation of ethyl 3-carboxylate ester

Analytical and Research Findings on Preparation

  • Yield and Purity : Optimized reaction conditions typically yield the target compound in moderate to good yields (50–80%), with purity confirmed by HPLC and NMR.
  • Stereochemistry : The (E)-configuration of the vinyl group is confirmed by ^1H NMR coupling constants and NOE experiments.
  • Reaction Monitoring : TLC and HPLC are used to monitor reaction progress, especially during vinylation.
  • Side Reactions : Potential side reactions include over-alkylation or polymerization of intermediates; these are minimized by controlling reagent stoichiometry and temperature.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Notes
Triazolo-triazine core synthesis 7-ethyl-1,2,4-triazine derivative, hydrazine hydrate Reflux in ethanol or acetic acid Cyclization step; critical for ring formation
Vinyl group introduction Dimethylformamide dimethyl acetal (DMF-DMA) Room temperature to mild heat Controls (E)-stereochemistry of vinyl group
Esterification Ethanol + acid catalyst or ethyl chloroformate Reflux or room temperature Converts acid to ethyl ester; purification step

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves multi-step heterocyclic condensation. For example, triazenylpyrazole precursors can undergo cyclization under controlled conditions (0–50°C) with azido(trimethyl)silane and trifluoroacetic acid as catalysts . Optimize yields by monitoring reaction progress via TLC (e.g., cyclohexane/ethyl acetate 2:1, Rf = 0.29) and using flash chromatography (35% ethyl acetate gradient) for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer : Prioritize 1H^1H- and 13C^{13}C-NMR to confirm vinyl and triazine moieties. For instance, 1H^1H-NMR (400 MHz, CDCl3_3) should show resonances for dimethylamino protons (~2.5–3.0 ppm) and ethyl ester signals (δ 4.33, q; δ 1.37, t). IR spectroscopy (e.g., 2121 cm1^{-1} for azide stretches) and HRMS (e.g., m/z 181.0596 for [M]+^+) are essential for functional group validation .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties or reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For analogous triazolo-triazines, DFT has been used to correlate vibrational spectra (IR) with experimental data, aiding in structural assignments . Software like Gaussian or ORCA can simulate NMR chemical shifts for cross-validation with experimental spectra .

Q. What strategies are effective in resolving contradictory spectral data during structural elucidation?

  • Methodological Answer : Cross-reference multiple techniques. For example, if 13C^{13}C-NMR conflicts with HRMS, perform 2D-NMR (e.g., HSQC, HMBC) to confirm connectivity. In a study of triazolo-pyridines, discrepancies between calculated and observed MS data were resolved by isotopic labeling and tandem MS/MS fragmentation .

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications of this compound?

  • Methodological Answer : Synthesize derivatives (e.g., salts or acylated analogs) and evaluate biological activity. For instance, 6-aryl-triazolo-thiadiazines were tested for antibacterial activity via MIC assays, with modifications at the 3-position (e.g., phenoxy groups) showing enhanced potency . Use in vitro models (e.g., enzyme inhibition assays) to link structural features (e.g., dimethylamino vinyl groups) to target binding .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying the compound’s stability under varying pH or temperature?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC-UV monitoring. Include negative controls (e.g., inert atmosphere vs. aerobic) to assess oxidative degradation. For triazolo derivatives, stability in ethanol/water mixtures (pH 1–13) was assessed via 1H^1H-NMR, revealing ester hydrolysis above pH 10 .

Q. How should researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or fluorescence polarization for binding affinity measurements. For triazolo-triazines, SPR with immobilized kinases identified sub-micromolar inhibitors . Pair with molecular docking (AutoDock Vina) to map binding poses and guide mutagenesis studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate

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